![molecular formula C10H11NO2 B577776 3,4-DiMethoxyphenylacetonitrile-a,a-d2 CAS No. 1219803-34-5](/img/no-structure.png)
3,4-DiMethoxyphenylacetonitrile-a,a-d2
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Overview
Description
3,4-DiMethoxyphenylacetonitrile-a,a-d2 is the deuterium labeled version of 3,4-DiMethoxyphenylacetonitrile . It is an intermediate in the preparation of the muscle relaxant Papverine . It has been used in the synthesis of (Z)-3- (benzo [b]thiophen-2-yl)-2- (3,4-dimethoxyphenyl)acrylonitrile .
Molecular Structure Analysis
The molecular formula of 3,4-DiMethoxyphenylacetonitrile-a,a-d2 is C10H11NO2 . The molecular weight is 177.2 .Chemical Reactions Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-DiMethoxyphenylacetonitrile-a,a-d2 include a molecular weight of 177.2 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-DiMethoxyphenylacetonitrile-a,a-d2 involves the reaction of 3,4-DiMethoxyphenylacetaldehyde with potassium cyanide-d2 in the presence of deuterium oxide.", "Starting Materials": [ "3,4-DiMethoxyphenylacetaldehyde", "Potassium cyanide-d2", "Deuterium oxide" ], "Reaction": [ "1. Dissolve 3,4-DiMethoxyphenylacetaldehyde in deuterium oxide.", "2. Add potassium cyanide-d2 to the solution.", "3. Heat the mixture at reflux for several hours.", "4. Allow the reaction mixture to cool to room temperature.", "5. Extract the product with a suitable organic solvent.", "6. Dry the organic layer over anhydrous sodium sulfate.", "7. Concentrate the solution to obtain 3,4-DiMethoxyphenylacetonitrile-a,a-d2." ] } | |
CAS RN |
1219803-34-5 |
Product Name |
3,4-DiMethoxyphenylacetonitrile-a,a-d2 |
Molecular Formula |
C10H11NO2 |
Molecular Weight |
179.215 |
IUPAC Name |
2,2-dideuterio-2-(3,4-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3/i5D2 |
InChI Key |
ASLSUMISAQDOOB-BFWBPSQCSA-N |
SMILES |
COC1=C(C=C(C=C1)CC#N)OC |
synonyms |
3,4-DiMethoxyphenylacetonitrile-a,a-d2 |
Origin of Product |
United States |
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